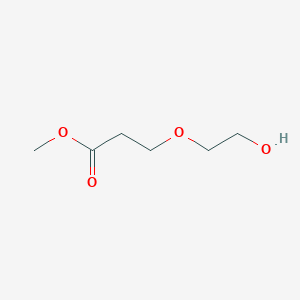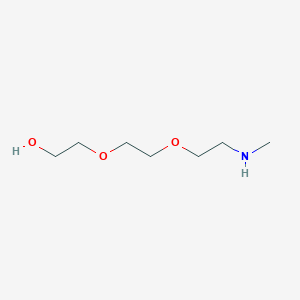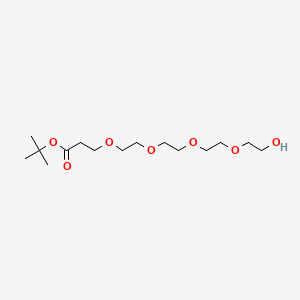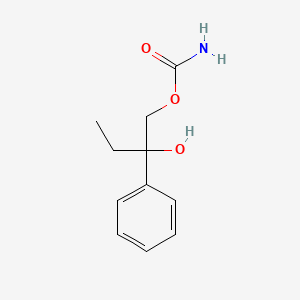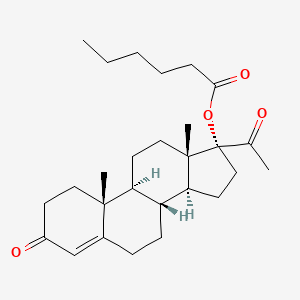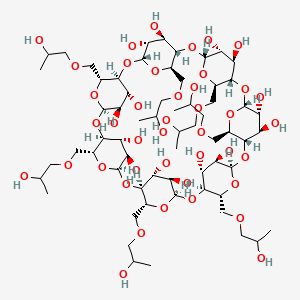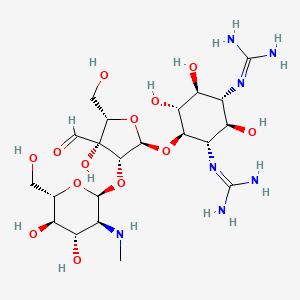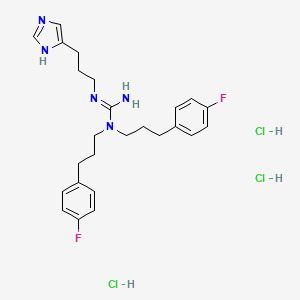
FR-A 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine is a complex organic compound that features a guanidine core substituted with fluorophenyl and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorophenyl Propylamine Intermediate:
Formation of the Imidazolyl Propylamine Intermediate:
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3-(4-chlorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine
- N,N-Bis(3-(4-bromophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine
Uniqueness
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated or brominated analogs.
Properties
CAS No. |
141099-46-9 |
|---|---|
Molecular Formula |
C25H34Cl3F2N5 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
1,1-bis[3-(4-fluorophenyl)propyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C25H31F2N5.3ClH/c26-22-11-7-20(8-12-22)4-2-16-32(17-3-5-21-9-13-23(27)14-10-21)25(28)30-15-1-6-24-18-29-19-31-24;;;/h7-14,18-19H,1-6,15-17H2,(H2,28,30)(H,29,31);3*1H |
InChI Key |
CEMRYHAKTHXVLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
141099-46-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-A 19 FR-A-19 FRA 19 FRA-19 N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


